N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide
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Overview
Description
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is a chemical compound characterized by its unique structure, which includes a phenyloxolan ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Phenyloxolan Ring: This step involves the cyclization of a suitable precursor to form the oxolan ring with a phenyl substituent.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group is introduced through a reaction involving an appropriate amide precursor and acryloyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.
Scientific Research Applications
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-{[(2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl}-2-furamide: This compound shares a similar structural motif but differs in the substituents on the oxolan ring.
N-(2-aminophenyl)-prop-2-enamide: This compound has a similar prop-2-enamide group but differs in the aromatic substituent.
Uniqueness
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is unique due to its specific combination of a phenyloxolan ring and a prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVUTGFALIANQR-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@H]1CC[C@@H](O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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